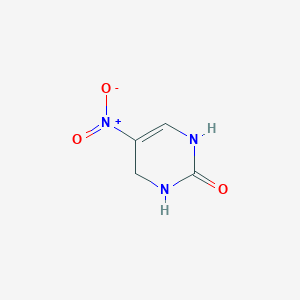
5-Nitro-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones It is characterized by the presence of a nitro group at the 5-position and a carbonyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-nitro-3,4-dihydropyrimidin-2(1H)-one involves the three-component condensation of α-nitroacetophenone, aromatic aldehydes, and methylurea. This reaction typically proceeds under acidic conditions and can be catalyzed by various acids, including etidronic acid . The reaction conditions often involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or further oxidation products.
Reduction: Formation of 5-amino-3,4-dihydropyrimidin-2(1H)-one.
Substitution: Formation of various substituted dihydropyrimidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiarrhythmic properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 5-nitro-3,4-dihydropyrimidin-2(1H)-one is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antiarrhythmic activity may be attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the cardiac rhythm . Further research is needed to fully understand the molecular mechanisms underlying its effects.
Comparación Con Compuestos Similares
5-Nitro-3,4-dihydropyrimidin-2(1H)-one can be compared with other dihydropyrimidinones, such as:
4,6-Diaryl-5-nitro-3,4-dihydropyrimidin-2(1H)-ones: These compounds have similar structures but differ in the substitution pattern on the aromatic rings.
5-Amino-3,4-dihydropyrimidin-2(1H)-one: This compound is a reduced form of this compound and exhibits different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C4H5N3O3 |
|---|---|
Peso molecular |
143.10 g/mol |
Nombre IUPAC |
5-nitro-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1H,2H2,(H2,5,6,8) |
Clave InChI |
VESNFRYSGAVIRD-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CNC(=O)N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)
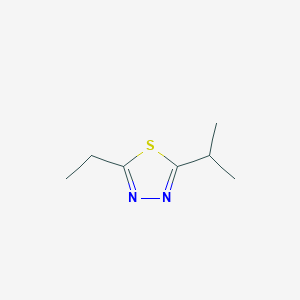

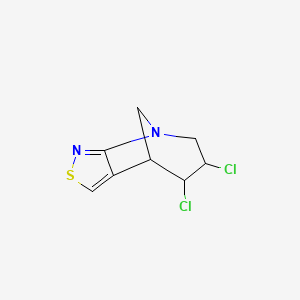
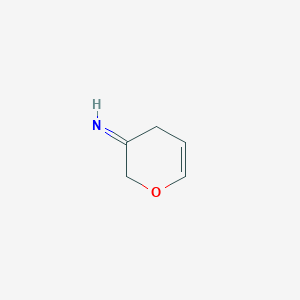
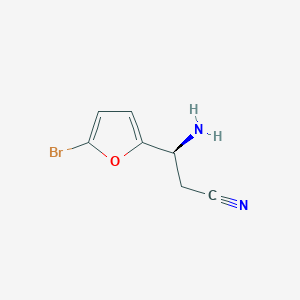
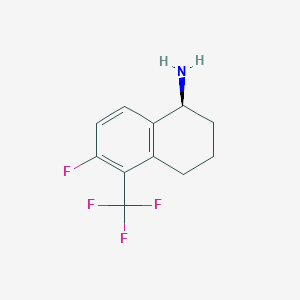
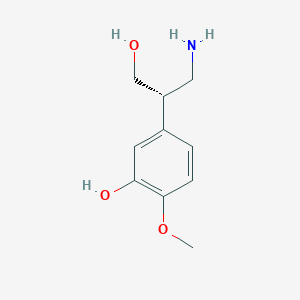

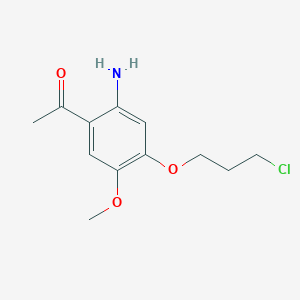
![rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13106090.png)

![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
